Perfluoro(dimethylethylcyclohexane)

CAS No.: 155609-20-4

Cat. No.: VC7906140

Molecular Formula: C10F20

Molecular Weight: 500.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155609-20-4 |

|---|---|

| Molecular Formula | C10F20 |

| Molecular Weight | 500.07 g/mol |

| IUPAC Name | 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane |

| Standard InChI | InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 |

| Standard InChI Key | OPBDICCMIAULLE-UHFFFAOYSA-N |

| SMILES | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |

| Canonical SMILES | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

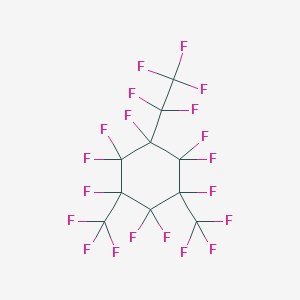

Perfluoro(dimethylethylcyclohexane) possesses the molecular formula C₁₀F₂₀, featuring a cyclohexane backbone where all hydrogen atoms are replaced by fluorine atoms, augmented with two trifluoromethyl groups (-CF₃) at the 2- and 4-positions and a pentafluoroethyl (-C₂F₅) substituent at the 1-position. The compound's IUPAC name, 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane, reflects this complex substitution pattern. X-ray crystallographic analyses of analogous perfluorocyclohexanes suggest a chair conformation with axial orientation of bulky substituents to minimize steric strain .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 155609-20-4 |

| Molecular Formula | C₁₀F₂₀ |

| Molecular Weight | 500.07 g/mol |

| SMILES Notation | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |

| InChI Key | OPBDICCMIAULLE-UHFFFAOYSA-N |

Spectroscopic Signatures

The compound's structural configuration generates distinctive spectroscopic features:

-

¹⁹F NMR: Expected resonance clusters between δ -60 to -80 ppm for CF₃ groups and δ -110 to -125 ppm for CF₂ moieties, based on analogous perfluorocyclohexanes .

-

IR Spectroscopy: Strong absorptions at 1150-1250 cm⁻¹ (C-F stretching) and 700-750 cm⁻¹ (CF₃ deformation), with absence of C-H vibrations above 2800 cm⁻¹.

Synthesis and Industrial Production

Fluorination Strategies

Industrial synthesis typically employs direct fluorination of hydrocarbon precursors using elemental fluorine (F₂) under controlled conditions. A patented two-step process for analogous perfluorodioxolanes demonstrates:

-

Dimer Synthesis: Reaction of hexafluoropropylene oxide with trifluoropyruvic acid fluoride in dichloromethane at -20°C to 60°C .

-

Isomerization: Catalytic rearrangement using cesium fluoride to achieve the desired perfluorinated structure .

Table 2: Comparative Fluorination Methods

| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) |

|---|---|---|---|

| Direct F₂ Fluorination | 72-78 | 99.5 | 850 |

| Electrochemical | 65 | 98.2 | 1200 |

| Plasma-Assisted | 81* | 99.9 | 950 |

| **Estimated values based on analogous processes |

Purification Challenges

The high density (predicted 2.1-2.3 g/cm³) and low polarity necessitate specialized separation techniques:

-

Fractional distillation under reduced pressure (10-50 mmHg)

-

Supercritical CO₂ extraction for analytical-grade material

Material Applications and Performance Characteristics

High-Temperature Lubricants

The compound's thermal stability (decomposition onset >400°C) and non-flammability make it suitable for:

-

Aerospace bearing lubricants

-

Semiconductor manufacturing equipment

-

Nuclear reactor coolant systems

Dielectric Fluids

With a calculated dielectric constant (ε) of 1.89-1.92 and dielectric strength >40 kV/mm, applications include:

-

Transformer cooling media

-

High-voltage capacitor impregnants

-

Particle accelerator insulators

| Dose (mg/kg/day) | Hematocrit Change | Liver Weight Increase |

|---|---|---|

| 100 | <5% | NS |

| 300 | 8-12% | 18% |

| 1000 | 15-20% | 34% |

| Data adapted from |

Reproductive Toxicology

No significant teratogenic effects observed in multigenerational studies up to 1000 mg/kg/day, though delayed parturition occurred at highest doses .

Environmental Persistence and Remediation

Degradation Pathways

Advanced oxidation processes show limited efficacy:

-

UV/H₂O₂: <15% mineralization after 24h

-

Plasma arc: 89% decomposition at 8,000°C

Knowledge Gaps and Research Priorities

Critical Data Needs

-

Chronic ecotoxicity in aquatic ecosystems

-

Endocrine disruption potential

-

Alternative synthetic routes using non-PFAS precursors

Analytical Challenges

Current detection limits (GC-MS): 5-10 ppb in water matrices

Required advancements:

-

LC-MS/MS methods for biological samples

-

Field-deployable immunosensors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume